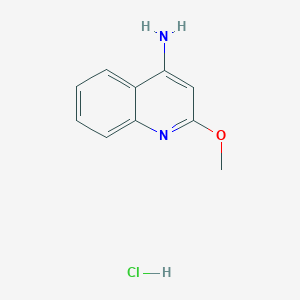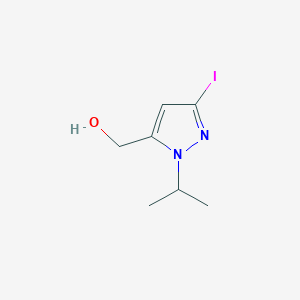
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide is an organic compound known for its diverse applications in scientific research and industry
Wissenschaftliche Forschungsanwendungen
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide is used in a variety of research fields:
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential as an enzyme inhibitor or binding agent.
Medicine: : Investigated for its pharmacological properties, including anti-inflammatory and antimicrobial effects.
Industry: : Utilized in the development of advanced materials, such as high-performance polymers or coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide generally involves the following steps:
Formation of the 1,3,4-thiadiazole ring:
Synthesis of the pyridazine ring:
Coupling of the two rings: : The final step involves coupling the thiadiazole and pyridazine rings via a butanamide linker. The conditions for this reaction typically require a strong base and a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
Industrial Production Methods
The industrial production of this compound may involve optimizing the above synthetic routes to maximize yield and purity. Common techniques include:
Continuous flow reactions: : For efficient heat and mass transfer.
Use of automated synthesizers: : To streamline the synthetic process.
Purification methods: : Such as recrystallization or chromatography to achieve high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide undergoes various chemical reactions including:
Oxidation: : This reaction can modify the sulfur atoms in the thiadiazole and thiophene rings, often using reagents such as hydrogen peroxide or peracids.
Reduction: : The compound can be reduced at the keto group in the pyridazine ring using agents like sodium borohydride.
Substitution: : Both the thiadiazole and pyridazine rings can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, peracids.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halogens, nucleophiles (amines, thiols).
Major Products Formed
Oxidation Products: : Sulfoxides or sulfones.
Reduction Products: : Reduced keto groups, leading to secondary alcohols.
Substitution Products: : Modified rings with substituted groups such as alkyls, halides, or amines.
Wirkmechanismus
The compound's mechanism of action typically involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: : The thiadiazole and pyridazine rings can interact with enzyme active sites, inhibiting their activity.
Binding to Receptors: : The compound may bind to specific receptors, modulating signal transduction pathways.
Pathways Involved: : Key biochemical pathways affected might include those related to inflammation, microbial growth, or cellular signaling.
Vergleich Mit ähnlichen Verbindungen
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide stands out due to its unique structural features. Similar compounds include:
Thiadiazole derivatives: : Known for their biological activities.
Pyridazine derivatives: : Investigated for their pharmacological effects.
Thiophene-containing compounds: : Recognized for their applications in organic electronics.
Uniqueness: : The combination of the thiadiazole, pyridazine, and thiophene moieties in this compound provides a distinctive set of properties, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S3/c1-2-24-16-19-18-15(26-16)17-13(22)6-3-9-21-14(23)8-7-11(20-21)12-5-4-10-25-12/h4-5,7-8,10H,2-3,6,9H2,1H3,(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQRBAFQSSWIHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3,4-dimethylphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2528203.png)

![1-((4-chlorobenzyl)thio)-N-cyclopentyl-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2528207.png)
![6-Bromo-7-fluoro-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2528208.png)
![N-(6-Oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)prop-2-enamide](/img/structure/B2528209.png)
![ETHYL 2-{4-[BIS(2-METHOXYETHYL)SULFAMOYL]BENZAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B2528210.png)

![(5Z)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/new.no-structure.jpg)
![N-benzyl-4-(1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide](/img/structure/B2528215.png)
![2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2528219.png)

![N-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2528223.png)


